Pam3Cys-Ser-(Lys)4 trihydrochloride is a synthetic lipopeptide that serves as a selective agonist for the Toll-like receptor 1 complexed with Toll-like receptor 2. This compound is derived from the immunologically active N-terminal portion of bacterial lipoproteins and is known for its ability to activate monocytes and macrophages, subsequently influencing a wide array of immune responses. It is primarily used in research settings to study immune signaling pathways and has been implicated in various studies related to inflammation and autoimmune diseases .
Pam3Cys-Ser-(Lys)4 trihydrochloride belongs to the class of lipopeptides, specifically categorized as a Toll-like receptor agonist. It is recognized for its role in modulating immune responses by activating intracellular signaling pathways associated with Toll-like receptors, which are critical components of the innate immune system .
The synthesis of Pam3Cys-Ser-(Lys)4 trihydrochloride typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis process includes:
The final product is lyophilized to form a stable powder that can be reconstituted in appropriate solvents for use in biological assays. The molecular weight of Pam3Cys-Ser-(Lys)4 trihydrochloride is approximately 1510.3 g/mol, and it has a CAS number of 112208-00-1 .
Pam3Cys-Ser-(Lys)4 trihydrochloride consists of a palmitoyl group linked to a cysteine residue, followed by serine and a lysine-rich tail (four lysine residues). This structure contributes to its amphiphilic nature, enhancing its ability to interact with cellular membranes and penetrate cells.
Pam3Cys-Ser-(Lys)4 trihydrochloride primarily engages in reactions that activate Toll-like receptors on immune cells. Upon binding to these receptors, it triggers downstream signaling cascades that lead to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6.
The activation involves several key signaling pathways:
The mechanism by which Pam3Cys-Ser-(Lys)4 trihydrochloride exerts its effects begins with its binding to Toll-like receptor 1/Toll-like receptor 2 heterodimer complexes on the surface of immune cells. This interaction initiates a series of intracellular signaling events:
Research indicates that Pam3Cys can activate over 140 genes involved in immune response regulation, demonstrating its potent immunomodulatory effects .
Pam3Cys-Ser-(Lys)4 trihydrochloride appears as a white powder when lyophilized. It is hygroscopic and should be stored under conditions that minimize moisture exposure.
Pam3Cys-Ser-(Lys)4 trihydrochloride has several scientific applications:
Pam3Cys-Ser-(Lys)4 trihydrochloride (Pam3CSK4) is a synthetic triacylated lipopeptide that structurally mimics the N-terminal moiety of bacterial lipoproteins. Its molecular architecture comprises three palmitoyl chains esterified to a cysteine residue, linked to a polar Ser-(Lys)4 peptide headgroup. This design precisely replicates pathogen-associated molecular patterns (PAMPs) from Gram-negative bacteria [1] [4]. The three lipid chains are indispensable for TLR1/TLR2 activation: two palmitoyl groups insert into TLR2’s hydrophobic pocket, while the third palmitoyl chain binds to TLR1’s lipid channel, forcing heterodimerization [3] [9]. The cationic (Lys)4 tail enhances solubility and facilitates electrostatic interactions with anionic membrane components, promoting receptor clustering at the cell surface [1] [7].
Table 1: Structural Domains of Pam3Cys-Ser-(Lys)4 and Their Functional Roles
Structural Domain | Chemical Composition | Role in TLR1/TLR2 Activation |
---|---|---|
Tri-palmitoyl groups | C16:0 fatty acyl chains | Binds TLR1/TLR2 hydrophobic pockets, inducing dimerization |
Cysteine-Serine linkage | Thioester bond with Ser residue | Positions lipid chains for optimal receptor engagement |
Tetra-lysine tail | (Lys)4 peptide with HCl counterions | Enhances aqueous solubility and membrane proximity |
Crystallographic analyses confirm that Pam3CSK4 bridges TLR1 and TLR2 through simultaneous hydrophobic interactions and hydrogen bonding. The serine residue forms hydrogen bonds with TLR2’s leucine-rich repeat (LRR) domain, while the lysine residues interact with TLR1’s LRR14-16 domain, stabilizing the active heterodimeric complex [4] [9]. Mutation studies show that truncation of even one palmitoyl chain abolishes TLR1 binding, underscoring the structural precision required for immunostimulation [3].
Upon TLR1/TLR2 heterodimer stabilization, Pam3CSK4 triggers two distinct signaling axes: the canonical myeloid differentiation primary response 88 (MyD88)-dependent pathway and the less prominent TIR-domain-containing adapter-inducing interferon-β (TRIF)-dependent route.
MyD88-Dependent Signaling
This primary pathway recruits MyD88 via homotypic Toll/interleukin-1 receptor (TIR) domain interactions. MyD88 subsequently activates interleukin-1 receptor-associated kinases (IRAK1/4), leading to tumor necrosis factor receptor-associated factor 6 (TRAF6) ubiquitination. This cascade culminates in:
Studies using MyD88-knockout macrophages confirm near-complete ablation of cytokine release following Pam3CSK4 stimulation, validating this pathway’s dominance [5].
TRIF-Dependent Signaling
While TLR4 robustly activates TRIF pathways, TLR1/TLR2 engagement by Pam3CSK4 elicits only weak TRIF recruitment. This secondary pathway yields delayed NF-κB activation and interferon regulatory factor 3 (IRF3)-mediated type I interferon production. Dominant-negative TRIF constructs reduce interferon-beta induction by ≤20% in Pam3CSK4-treated cells, indicating minor biological relevance [5].
Table 2: Signaling Pathways Downstream of Pam3CSK4-Activated TLR1/TLR2
Pathway | Key Adaptors | Kinases/Transcription Factors | Functional Outcomes |
---|---|---|---|
MyD88-Dependent | MyD88, IRAK1/4 | TRAF6 → NF-κB/p38/JNK | Pro-inflammatory cytokines (interleukin-6, tumor necrosis factor-alpha); Cellular activation |
TRIF-Dependent | TRIF, TRAF3 | TBK1 → IRF3/NF-κB (delayed) | Type I interferons; Anti-viral responses |
Gene expression profiling reveals Pam3CSK4 upregulates ≥140 immune-related genes, including interleukin-23 and chemokine ligand 20, which amplify Th17 responses and leukocyte chemotaxis [1] [2]. Notably, TLR2 deficiency in CD4+ T cells impairs interleukin-17 production and experimental autoimmune encephalomyelitis development, highlighting the pathway’s role in adaptive immunity [2] [10].
Pam3CSK4’s immunomodulatory effects are amplified through dynamic collaborations with co-receptors and cross-talk with other Toll-like receptors, notably Toll-like receptor 4.
Co-Receptor Synergy
Cross-Talk with Toll-like Receptor 4
Pam3CSK4 and lipopolysaccharide (a Toll-like receptor 4 agonist) exhibit profound synergy:
Table 3: Co-Receptors and Their Synergistic Roles in Pam3CSK4 Signaling
Co-Receptor | Mechanism of Synergy | Functional Impact | Experimental Evidence |
---|---|---|---|
CD14 | Binds lipid chains; Enhances ligand presentation | 60–70% ↑ NF-κB activation | CD14-knockdown reduces cytokine production [5] |
MD-2 | Stabilizes TLR1/TLR2 heterodimer | 2-fold ↑ interleukin-8 in epithelial cells | MD-2 co-expression enhances signaling [7] |
Toll-like Receptor 4 | Forms heterocomplexes; Shares TRIF/MyD88 adapters | 5–8-fold ↑ pro-inflammatory genes | Co-immunoprecipitation confirms complex formation [5] |
This cooperativity extends to in vivo outcomes: Intranasal Pam3CSK4/lipopolysaccharide co-administration in murine models amplifies lung neutrophil infiltration 12-fold versus single agonists, demonstrating pathophysiological relevance [5] [8].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5